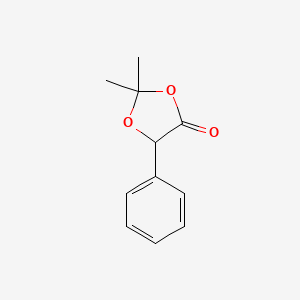

2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38017. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(2)13-9(10(12)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKLKPFEVGIRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(=O)O1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10992568 | |

| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6337-34-4, 71851-12-2 | |

| Record name | NSC38017 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one from Mandelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one, a key intermediate in various organic syntheses, derived from mandelic acid. This process involves the acid-catalyzed condensation of mandelic acid with acetone, effectively protecting the hydroxyl and carboxylic acid functionalities. This guide outlines the reaction pathway, detailed experimental protocols, and key characterization data.

Reaction Overview and Mechanism

The synthesis of this compound from mandelic acid is an acetalization reaction. Under acidic conditions, the carbonyl group of acetone is protonated, rendering it more electrophilic. The hydroxyl group of mandelic acid then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequently, the carboxylic acid group of mandelic acid undergoes an intramolecular esterification with the newly formed hemiacetal. This cyclization, followed by the elimination of a water molecule, results in the formation of the stable five-membered dioxolanone ring.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for the synthesis of this compound.

| Catalyst | Solvent(s) | Temperature | Reaction Time | Yield | Reference |

| Conc. H₂SO₄ | Toluene, Acetone | Room Temperature | 24 hours | Good | [1] |

| Copper Sulfate | Solvent-free | Microwave Irradiation | Not specified | Good | [2] |

Experimental Protocols

Protocol 1: Conventional Synthesis with Sulfuric Acid Catalyst

This protocol is adapted from a procedure described in the literature[1].

Materials:

-

Mandelic acid (2 g, 13.16 mmol)

-

Toluene (160 mL)

-

Acetone (40 mL)

-

Concentrated Sulfuric Acid (1.5 mL, 28.36 mmol)

-

Ether

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Water

Procedure:

-

Dissolve mandelic acid in a mixture of toluene and acetone in a suitable reaction flask.

-

Slowly add concentrated sulfuric acid to the solution with stirring.

-

Stir the resulting solution at room temperature for 24 hours.

-

After the reaction is complete, pour the mixture into water (80 mL).

-

Extract the aqueous layer with ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with a saturated solution of NaHCO₃ and brine.

-

Dry the organic layer over MgSO₄.

-

Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by chromatography if necessary.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol is based on a green chemistry approach utilizing microwave irradiation[2][3].

Materials:

-

Mandelic acid (racemic or optically pure)

-

Acetone

-

Copper Sulfate (catalyst)

Procedure:

-

In a microwave-safe vessel, mix mandelic acid, a molar excess of acetone, and a catalytic amount of copper sulfate.

-

Subject the mixture to microwave irradiation. Optimal power and time settings should be determined empirically for the specific microwave reactor being used.

-

Upon completion of the reaction, the excess acetone can be removed under reduced pressure.

-

The crude product can be purified by column chromatography.

Caption: Experimental workflows for the synthesis of this compound.

Product Characterization Data

The following table provides expected spectroscopic data for this compound, inferred from closely related structures presented in the literature[1][4][5][6][7].

| Spectroscopic Data | Expected Chemical Shifts (δ ppm) or Signals |

| ¹H NMR (CDCl₃) | ~ 7.4-7.2 (m, 5H, Ar-H), ~ 5.3 (s, 1H, CH-Ph), ~ 1.7 (s, 3H, CH₃), ~ 1.6 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | ~ 170 (C=O), ~ 135 (Ar-C), ~ 129 (Ar-CH), ~ 128 (Ar-CH), ~ 126 (Ar-CH), ~ 110 (O-C(CH₃)₂-O), ~ 77 (CH-Ph), ~ 27 (CH₃), ~ 26 (CH₃) |

Note: Actual chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

Conclusion

The synthesis of this compound from mandelic acid is a robust and efficient reaction that can be carried out using both conventional and microwave-assisted methods. The choice of protocol may depend on the desired reaction time and available equipment. This guide provides the necessary information for the successful synthesis and characterization of this valuable chemical intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·Ùاع رساÙ٠عÙÙÙ Ù ÙÙاÙر٠- Rapid synthesis of substituted 5-phenyl-1,3-dioxolan-4-ones under microwave-induced solvent-free conditions [manuscript.isc.ac]

- 4. US7176176B2 - 2-methyl-4-phenyl-1,3-dioxolane - Google Patents [patents.google.com]

- 5. EP1108719B1 - 2-methyl-4-phenyl-1,3-dioxolane - Google Patents [patents.google.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. rsc.org [rsc.org]

The Core Mechanism of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one as a Chiral Auxiliary: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the mechanism of action, synthesis, and application of 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one, a prominent chiral auxiliary in asymmetric synthesis. Derived from readily available mandelic acid, this auxiliary offers a robust strategy for the stereocontrolled formation of carbon-carbon bonds, a critical step in the synthesis of enantiomerically pure compounds for the pharmaceutical industry.

Introduction to Chiral 1,3-Dioxolan-4-ones

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the conversion of prochiral substrates into specific enantiomers. The 1,3-dioxolan-4-one scaffold, first popularized by Seebach, is a powerful class of chiral auxiliary derived from α-hydroxy acids.[1] The subject of this guide, this compound, is prepared from mandelic acid and acetone.[2][3] Its utility stems from its ability to form a rigid, conformationally constrained enolate, which directs the approach of electrophiles to one of its two faces with high selectivity.

The core principle of this auxiliary's function is the temporary transfer of chirality. The stereogenic center at C-5, bearing the phenyl group, induces the formation of a second stereocenter at C-2 during the auxiliary's synthesis. Upon deprotonation, the chirality at C-5 is lost to form a planar enolate, but the stereocenter at C-2 effectively shields one face of the enolate. This "stored" chirality dictates the stereochemical outcome of subsequent reactions.[1]

Synthesis of the Chiral Auxiliary

The synthesis of this compound is a straightforward acid-catalyzed acetalization reaction between mandelic acid and acetone.

Experimental Protocol: Synthesis of this compound

-

Materials: Mandelic acid (e.g., (S)-mandelic acid), acetone, toluene, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, magnesium sulfate.

-

Procedure:

-

To a solution of mandelic acid (1.0 eq) in toluene and acetone, concentrated sulfuric acid (catalytic amount) is added slowly at room temperature.[2]

-

The solution is stirred at room temperature for approximately 24 hours until the reaction is complete, as monitored by TLC.[2]

-

The reaction mixture is then poured into water and transferred to a separatory funnel.[2]

-

The aqueous layer is extracted three times with diethyl ether.[2]

-

The combined organic extracts are washed sequentially with a saturated solution of NaHCO₃ and brine.[2]

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by chromatography or recrystallization.[2]

-

Mechanism of Stereocontrol in Asymmetric Synthesis

The high diastereoselectivity achieved with this chiral auxiliary is attributed to the formation of a rigid lithium enolate that presents a sterically hindered environment on one of its faces.

Enolate Formation and Proposed Transition State

Deprotonation of the C-5 proton with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a planar lithium enolate. The stereocenter at C-2, bearing two methyl groups, and the adjacent phenyl group at C-5 create a highly organized, five-membered ring structure. The lithium cation is believed to chelate to both the enolate oxygen and the carbonyl oxygen, further rigidifying the conformation.

The steric bulk of the C-2 dimethyl group and the C-5 phenyl group effectively blocks one face of the enolate. Consequently, an incoming electrophile is directed to the less sterically hindered face, leading to the formation of one diastereomer in high excess. This can be visualized with a simplified transition state model.

Caption: Proposed chelated transition state model for electrophilic attack.

Applications in Asymmetric Synthesis

This chiral auxiliary is effective for a range of asymmetric transformations, including alkylations and conjugate additions.

Asymmetric Alkylation

The enolate of this compound reacts with various alkyl halides to produce C-5 alkylated products with high stereoselectivity.

-

Materials: this compound, diisopropylamine, n-butyllithium (n-BuLi) in hexanes, dry tetrahydrofuran (THF), alkyl halide (e.g., methyl iodide, benzyl bromide).

-

Procedure:

-

A solution of diisopropylamine (1.25 eq) in dry THF is cooled to 0 °C under an inert atmosphere (argon).[2]

-

n-BuLi in hexane (1.25 eq) is added dropwise, and the mixture is stirred for 30 minutes to generate LDA.[2]

-

The solution is cooled to -78 °C, and a solution of the dioxolanone (1.0 eq) in THF is added. The mixture is stirred for 30 minutes.[2]

-

The alkyl halide (1.25 eq) in THF is added, and the reaction is stirred at -78 °C for a specified time (e.g., 1-3 hours).[2]

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl and warmed to room temperature.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

-

The following table summarizes the yields for the alkylation of this compound with various electrophiles. While diastereoselectivity data for this specific auxiliary is not detailed in the cited source, high diastereoselectivity is expected based on analogous systems.

| Electrophile (R-X) | Product (R) | Yield (%) |

| Methyl iodide | Methyl | 85[2] |

| Ethyl iodide | Ethyl | 81[2] |

| Benzyl bromide | Benzyl | 78[2] |

| Allyl bromide | Allyl | 75[2] |

Asymmetric Michael Addition

The lithium enolate also undergoes highly diastereoselective 1,4-conjugate (Michael) additions to α,β-unsaturated compounds. Studies on the closely related tert-butyl analogue, (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one, demonstrate the efficacy of this reaction, typically yielding a single stereoisomer.[1]

The following data for the tert-butyl analogue illustrates the high diastereoselectivity and yields achievable in Michael additions.

| Electrophile | Product | Yield (%) | Diastereomeric Ratio |

| 4-Methoxy-β-nitrostyrene | Michael Adduct | 79 (combined) | 1:3 (major isomer isolated in 57% yield)[1] |

| Butenolide | Michael Adduct | Low | Single Stereoisomer[1] |

Removal of the Chiral Auxiliary

After the stereocenter has been set, the chiral auxiliary can be removed to unveil the desired functional group in the product. Several methods are available depending on the desired outcome.

-

Hydrolysis: Mild acidic or basic hydrolysis can cleave the acetal and ester functionalities to yield an α-hydroxy acid.

-

Oxidative Decarboxylation: The resulting α-hydroxy acid can be converted to a ketone via oxidative decarboxylation. A notable method involves aerobic oxidation with oxygen, pivalaldehyde, and a Co(III) catalyst, which transforms the alkylated auxiliary into a benzoyl derivative.[2]

-

Pyrolysis: Flash vacuum pyrolysis (FVP) has been shown to cleave related dioxolanones, resulting in the loss of an aldehyde (or ketone) and carbon monoxide to yield a ketone.[1]

Caption: Overall workflow for asymmetric synthesis using the chiral auxiliary.

Conclusion and Relevance to Drug Development

The this compound chiral auxiliary provides an effective and practical method for asymmetric synthesis. Its straightforward preparation from inexpensive starting materials, coupled with the high diastereoselectivity it imparts in C-C bond-forming reactions, makes it a valuable tool for synthetic chemists. The ability to control stereochemistry is fundamental in drug development, where the biological activity of a molecule is often dependent on its specific three-dimensional structure.[4] By enabling the efficient construction of chiral building blocks, auxiliaries like this play a crucial role in the synthesis of complex active pharmaceutical ingredients, contributing to the advancement of medicinal chemistry and the discovery of new therapeutics.

References

- 1. New Chemistry of Chiral 1,3-Dioxolan-4-Ones [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·Ùاع رساÙ٠عÙÙÙ Ù ÙÙاÙر٠- Rapid synthesis of substituted 5-phenyl-1,3-dioxolan-4-ones under microwave-induced solvent-free conditions [manuscript.isc.ac]

- 4. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemical Properties of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one is a heterocyclic organic compound with significant potential in asymmetric synthesis. As a chiral building block, its stereochemical properties are of paramount importance for its application in the development of enantiomerically pure pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, stereoisomers, and methods for stereochemical characterization. The information presented herein is based on established principles and data from closely related analogues, such as (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, due to the limited direct experimental data for the title compound in currently available literature.

Stereochemical Considerations

This compound possesses two chiral centers at the C4 and C5 positions of the dioxolanone ring. This gives rise to the possibility of four stereoisomers: (4R, 5R), (4S, 5S), (4R, 5S), and (4S, 5R). The (4R, 5R) and (4S, 5S) isomers are a pair of enantiomers, as are the (4R, 5S) and (4S, 5R) isomers. The relationship between the enantiomeric pairs is diastereomeric.

The stereochemistry of the molecule is typically derived from the stereochemistry of the starting materials. For instance, the use of a specific enantiomer of mandelic acid in the synthesis will dictate the absolute configuration at the C5 position. The subsequent cyclization reaction introduces the second chiral center at C4, and the stereochemical outcome of this step is crucial for the diastereoselectivity of the synthesis.

Synthesis and Stereocontrol

The synthesis of this compound generally involves the acid-catalyzed condensation of mandelic acid with acetone. The stereochemistry of the resulting product is dependent on the enantiomeric purity of the mandelic acid used. For example, using (R)-mandelic acid will predominantly yield the (5R)-configured dioxolanone. The formation of the C4 stereocenter is influenced by the reaction conditions and the steric hindrance of the substituents.

A general synthetic workflow is depicted below:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of (5S)-2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one

This protocol is adapted from procedures for analogous compounds.

Materials:

-

(S)-Mandelic acid

-

Acetone

-

p-Toluenesulfonic acid (PTSA)

-

Toluene

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

A mixture of (S)-mandelic acid (1 equivalent), acetone (1.5 equivalents), and a catalytic amount of PTSA in toluene is refluxed using a Dean-Stark apparatus to remove water.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired diastereomers.

Stereochemical Analysis by NMR Spectroscopy

¹H NMR spectroscopy can be used to distinguish between diastereomers of this compound. The coupling constants between the protons at C4 and C5 can provide information about their relative stereochemistry. Chiral shift reagents can be employed to differentiate between enantiomers.

Stereochemical Determination by X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry of a chiral molecule. A suitable crystal of a single stereoisomer is subjected to X-ray analysis to elucidate its three-dimensional structure. This technique was used to confirm the absolute configuration of products derived from a similar compound, (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one.[1][2]

The logical workflow for stereochemical determination is as follows:

Caption: Logical workflow for stereochemical analysis.

Quantitative Data

| Property | Expected Value/Characteristic |

| Appearance | Colorless to white crystalline solid |

| Melting Point (°C) | Expected to be in a similar range to related structures. For comparison, a derivative of the t-butyl analogue has a melting point of 98-102 °C.[1] |

| Specific Rotation ([α]D) | A non-zero value is expected for enantiomerically pure samples. The sign and magnitude will depend on the specific enantiomer and the solvent used. For a related compound, specific rotations of -61.07 and +37.6 have been reported for different diastereomers.[1] |

| ¹H NMR | Characteristic peaks for the methyl groups on the acetal, the methine proton at C5, and the phenyl group protons are expected. The chemical shifts and coupling constants will be diagnostic for the specific stereoisomer. |

| ¹³C NMR | Resonances for the quaternary acetal carbon, the carbonyl carbon, the methine carbon at C5, the methyl carbons, and the phenyl carbons are expected. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of C₁₁H₁₂O₃ (192.21 g/mol ) should be observed. |

Conclusion

The stereochemical properties of this compound are central to its utility in asymmetric synthesis. While direct experimental data for this specific molecule is sparse, a comprehensive understanding of its stereochemistry can be inferred from the well-documented chemistry of its close analogues. The synthetic and analytical protocols outlined in this guide provide a solid framework for researchers and drug development professionals to effectively utilize this chiral building block in their work. Further experimental investigation is warranted to fully characterize the individual stereoisomers of this compound and expand its applications.

References

The Role of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one in Asymmetric Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one as a chiral auxiliary in asymmetric synthesis. Derived from readily available and enantiopure mandelic acid, this compound serves as a powerful tool for the stereocontrolled formation of new chiral centers. This document details its synthesis, mechanism of action in directing stereoselectivity, and its application in key asymmetric transformations such as alkylation and Michael additions. Detailed experimental protocols and quantitative data on reaction outcomes are presented to facilitate its practical implementation in a laboratory setting.

Introduction: The Principle of Chiral Auxiliaries

Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect.[1] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.[1]

This compound, an acetonide of mandelic acid, is an effective chiral auxiliary that leverages the stereochemistry of the C5 position, derived from either (R)- or (S)-mandelic acid, to control the formation of new stereocenters at this position.

Synthesis of this compound

The chiral auxiliary is readily prepared from the corresponding enantiomer of mandelic acid and acetone, typically with acid catalysis.[2]

Experimental Protocol: Synthesis of this compound [2]

-

Materials:

-

Mandelic acid (1 equivalent)

-

Acetone

-

Toluene

-

Concentrated Sulfuric Acid (catalytic amount)

-

-

Procedure:

-

A solution of mandelic acid in a mixture of toluene and acetone is prepared.

-

Concentrated sulfuric acid is added dropwise to the solution.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The reaction is quenched by pouring the mixture into water.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with a saturated solution of sodium bicarbonate and brine, then dried over magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.

-

Mechanism of Stereocontrol

The stereodirecting influence of the this compound auxiliary stems from the formation of a chiral enolate. Deprotonation at the C5 position with a strong base, such as lithium diisopropylamide (LDA), generates a lithium enolate. The phenyl group at C5 and the dimethyl groups at C2 create a sterically hindered environment, forcing incoming electrophiles to approach from the less hindered face of the enolate. This facial selectivity leads to the formation of one diastereomer in preference to the other.

References

fundamental principles of chiral induction with dioxolanone auxiliaries

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Stereocontrol in Asymmetric Synthesis

In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceutical agents where enantiomeric purity can dictate therapeutic efficacy and safety. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a chemical transformation to yield a specific stereoisomer. Among the various classes of chiral auxiliaries, dioxolanones, derived from readily available α-hydroxy acids, have emerged as versatile and effective controllers of stereochemistry in a range of carbon-carbon bond-forming reactions. This guide provides an in-depth overview of the fundamental principles governing chiral induction with dioxolanone auxiliaries, complete with experimental protocols and quantitative data to aid researchers in their practical application.

The general strategy for employing a chiral auxiliary involves three key stages: covalent attachment of the auxiliary to a substrate, a diastereoselective transformation of the resulting adduct, and finally, cleavage of the auxiliary to yield the desired enantiomerically enriched product and allow for the recovery of the auxiliary. The efficacy of a chiral auxiliary is determined by its ability to enforce a high degree of facial selectivity in the approach of a reagent to the prochiral center of the substrate-auxiliary conjugate.

Dioxolanone auxiliaries, typically derived from enantiopure lactic acid or mandelic acid, exert stereocontrol through a combination of steric and electronic effects. The rigid five-membered ring of the dioxolanone scaffold, coupled with strategically positioned substituents, creates a well-defined chiral environment that effectively shields one face of the enolate derived from the substrate, thereby directing the approach of an electrophile to the opposite face.

Key Asymmetric Transformations

Dioxolanone auxiliaries have proven to be highly effective in a variety of asymmetric reactions, including aldol additions, Michael additions, and Diels-Alder reactions.

Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation. When mediated by a dioxolanone auxiliary, the formation of a metal enolate (typically lithium or boron) from the N-acylated dioxolanone creates a rigid, chelated transition state. This transition state geometry, often described by the Zimmerman-Traxler model, dictates the stereochemical outcome of the subsequent reaction with an aldehyde. The bulky substituent at the C2 position of the dioxolanone ring effectively blocks one face of the enolate, leading to a highly diastereoselective aldol addition.

Michael Additions

In conjugate additions, or Michael reactions, the enolate derived from the dioxolanone-appended substrate adds to an α,β-unsaturated carbonyl compound. The stereochemical outcome is again governed by the facial bias imposed by the chiral auxiliary. The bulky group on the dioxolanone directs the approach of the Michael acceptor, resulting in the formation of a new stereocenter with high diastereoselectivity.

Diels-Alder Reactions

Dienophiles bearing a dioxolanone auxiliary can participate in highly stereoselective Diels-Alder reactions. The chiral auxiliary influences the facial selectivity of the diene's approach to the dienophile. Lewis acid catalysis is often employed to enhance the reactivity and selectivity of these cycloadditions. The endo/exo selectivity, as well as the diastereoselectivity of the reaction, can be effectively controlled by the chiral environment of the dioxolanone.

Quantitative Data on Stereoselectivity

The performance of chiral dioxolanone auxiliaries is best illustrated through quantitative data from various asymmetric reactions. The following tables summarize the yields and stereoselectivities achieved with representative substrates.

| Auxiliary Source | Electrophile/Dienophile | Diene/Michael Acceptor | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Aldol Reactions | ||||||

| Mandelic Acid | Benzaldehyde | - | 1. LDA, THF, -78 °C; 2. PhCHO | 75 | >95:5 | [Mashraqui & Kellogg] |

| Mandelic Acid | Isobutyraldehyde | - | 1. LDA, THF, -78 °C; 2. i-PrCHO | 72 | >95:5 | [Mashraqui & Kellogg] |

| Michael Additions | ||||||

| Lactic Acid | - | 4-Methoxy-β-nitrostyrene | 1. LHMDS, THF, -78 °C to -20 °C | 68 | 90:10 | [Aitken et al.] |

| Mandelic Acid | - | Butenolide | 1. LDA, THF, -78 °C to RT | low | single isomer | [Willis et al.] |

| Diels-Alder Reactions | ||||||

| Lactic Acid Derivative | Acrylate | Cyclopentadiene | Et2AlCl, CH2Cl2, -78 °C | 85 | >98:2 | [Helmchen et al.] |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. The following sections provide step-by-step protocols for key reactions involving dioxolanone auxiliaries.

Synthesis of (2S,5S)-2-(tert-butyl)-5-phenyl-1,3-dioxolan-4-one

This protocol describes the synthesis of a mandelic acid-derived dioxolanone auxiliary.

Materials:

-

(S)-Mandelic acid

-

Pivalaldehyde

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene

-

Dean-Stark apparatus

Procedure:

-

A solution of (S)-mandelic acid (1.0 eq) and pivalaldehyde (1.2 eq) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

A catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) is added to the mixture.

-

The reaction mixture is heated to reflux, and water is azeotropically removed using the Dean-Stark trap.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired (2S,5S)-2-(tert-butyl)-5-phenyl-1,3-dioxolan-4-one.

Diastereoselective Aldol Addition

This procedure outlines a typical aldol reaction using a mandelic acid-derived dioxolanone auxiliary.

Materials:

-

N-Propionyl-(2S,5S)-2-(tert-butyl)-5-phenyl-1,3-dioxolan-4-one

-

Lithium diisopropylamide (LDA)

-

Anhydrous tetrahydrofuran (THF)

-

Aldehyde (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

A solution of the N-propionyl-dioxolanone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

A solution of LDA (1.1 eq) in THF is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes to generate the lithium enolate.

-

The desired aldehyde (1.2 eq) is then added dropwise to the enolate solution at -78 °C.

-

The reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the diastereomerically enriched aldol adduct.

Diastereoselective Michael Addition

This protocol details a Michael addition reaction using a lactic acid-derived dioxolanone.

Materials:

-

(2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one

-

Lithium hexamethyldisilazide (LHMDS)

-

Anhydrous tetrahydrofuran (THF)

-

α,β-Unsaturated compound (e.g., 4-methoxy-β-nitrostyrene)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a solution of lithium hexamethyldisilazide (1.05 eq) in dry THF at -78 °C under a nitrogen atmosphere is added a solution of (2S,5S)-2-t-butyl-5-methyl-1,3-dioxolan-4-one (1.0 eq) in dry THF dropwise.

-

The mixture is stirred at -78 °C for 45 minutes.

-

A solution of 4-methoxy-β-nitrostyrene (1.05 eq) in THF is then added.

-

The reaction mixture is stirred at -20 °C for 2 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with diethyl ether, and the combined organic layers are dried and evaporated.

-

The residue is purified by column chromatography on silica gel to afford the Michael adduct.[1]

Diastereoselective Diels-Alder Reaction

This procedure describes a Diels-Alder reaction using a dienophile equipped with a dioxolanone auxiliary.

Materials:

-

Acrylate derivative of a chiral dioxolanone

-

Diene (e.g., cyclopentadiene)

-

Lewis acid (e.g., diethylaluminum chloride, Et2AlCl)

-

Anhydrous dichloromethane (CH2Cl2)

Procedure:

-

The acrylate-dioxolanone dienophile (1.0 eq) is dissolved in anhydrous CH2Cl2 and cooled to -78 °C under an inert atmosphere.

-

The Lewis acid (e.g., Et2AlCl, 1.1 eq) is added dropwise, and the mixture is stirred for 15 minutes.

-

Freshly cracked cyclopentadiene (3.0 eq) is then added to the reaction mixture.

-

The reaction is stirred at -78 °C and monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The mixture is warmed to room temperature, and the product is extracted with CH2Cl2.

-

The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to yield the Diels-Alder adduct.

Cleavage of the Dioxolanone Auxiliary

This protocol outlines a common method for the removal of the dioxolanone auxiliary to unmask the chiral product.

Materials:

-

Dioxolanone-adduct

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H2O2)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

The dioxolanone-adduct is dissolved in a mixture of THF and water.

-

The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide (e.g., 0.8 M) is added, followed by the dropwise addition of 30% hydrogen peroxide.

-

The reaction is stirred at 0 °C and allowed to warm to room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the excess peroxide is quenched by the addition of a saturated aqueous solution of sodium sulfite.

-

The pH is adjusted to acidic with a dilute acid solution (e.g., 1 M HCl).

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the chiral carboxylic acid.

Mechanistic Insights and Stereochemical Models

The high degree of stereoselectivity observed with dioxolanone auxiliaries can be rationalized by considering the transition state geometries of the key bond-forming steps. A chelation-controlled model is often invoked to explain the observed stereochemical outcomes.

Caption: Chelation-controlled transition state model for chiral induction.

In this model, the metal cation (e.g., Li+) coordinates to both the enolate oxygen and the carbonyl oxygen of the dioxolanone auxiliary, forming a rigid six-membered ring. The bulky substituent on the dioxolanone (e.g., tert-butyl or phenyl group) effectively shields one face of the enolate. Consequently, the electrophile is forced to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer. The specific geometry of this transition state, including the orientation of the substituents on both the enolate and the electrophile, determines the absolute configuration of the newly formed stereocenters.

The following diagram illustrates the general workflow for utilizing a dioxolanone auxiliary in asymmetric synthesis.

Caption: General workflow for asymmetric synthesis using a dioxolanone auxiliary.

Conclusion

Dioxolanone auxiliaries represent a valuable class of chiral controllers for a range of important asymmetric transformations. Their ease of preparation from readily available starting materials, coupled with their high efficiency in inducing stereoselectivity, makes them an attractive choice for researchers in both academic and industrial settings. The predictable stereochemical outcomes, guided by well-understood mechanistic principles, further enhance their utility in the synthesis of complex, enantiomerically pure molecules. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of dioxolanone auxiliaries in asymmetric synthesis endeavors.

References

Preliminary Studies on the Reactivity of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of preliminary studies on the reactivity of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one and its close analogs. The reactivity of these chiral building blocks is of significant interest in asymmetric synthesis. The core of their utility lies in the generation of a chiral enolate equivalent, enabling the stereoselective formation of new carbon-carbon bonds. This document outlines key reactions, presents available quantitative data, details experimental protocols, and provides a visual representation of a typical reaction workflow.

While direct studies on this compound are limited in the reviewed literature, significant insights can be drawn from the well-documented reactivity of its t-butyl analog, (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one. The underlying chemistry, centered around the formation of an enolate at the C5 position, is expected to be analogous.

Key Reactions and Reactivity Profile

The primary mode of reactivity for 5-phenyl-1,3-dioxolan-4-ones involves the deprotonation at the C5 position to form a lithium enolate. This nucleophilic intermediate can then react with various electrophiles. Notable reactions include:

-

Michael Additions: The enolate undergoes conjugate addition to α,β-unsaturated carbonyl compounds and nitroalkenes. This reaction is highly diastereoselective, controlled by the stereocenter at C2.

-

Diels-Alder Reactions: The exomethylene derivative of the dioxolanone can participate as a dienophile in Diels-Alder cycloadditions.

-

Thermal Fragmentation: Pyrolysis of adducts formed from Michael additions can lead to the formation of phenyl ketones, demonstrating the use of the dioxolanone as a chiral benzoyl anion equivalent.[1]

Quantitative Data Summary

The following table summarizes the quantitative data obtained from key reactions involving (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, which serves as a model for the reactivity of the dimethyl analog.

| Reaction Type | Electrophile | Product | Yield (%) | Diastereomeric Ratio/Comments | Ref. |

| Michael Addition | Butenolide | (2S,5S,4′S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one | - | - | [1] |

| Michael Addition | 4-methoxy-β-nitrostyrene | (2S,5S,1′R)-2-t-butyl-5-(1′-(4-methoxyphenyl)-2′-nitroethyl)-5-phenyl-1,3-dioxolan-4-one 6a | - | Minor isomer | [1] |

| Michael Addition | 4-methoxy-β-nitrostyrene | (2S,5S,1′S)-2-t-butyl-5-(1′-(4-methoxyphenyl)-2′-nitroethyl)-5-phenyl-1,3-dioxolan-4-one 6b | 12 | Major isomer | [1] |

| Thermal Fragmentation | (2S,5S,4′S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one | (4S)-4-benzoyltetrahydrofuran-2-one | 72 | - | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments performed with (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, which can be adapted for the 2,2-dimethyl analog.

Michael Addition to Butenolide

Objective: To synthesize (2S,5S,4′S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one.

Procedure:

-

Prepare a solution of lithium diisopropylamide (LDA) (4.4 mmol) in dry tetrahydrofuran (THF) (24 cm³).

-

Cool the LDA solution to -78 °C.

-

Slowly add a solution of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one (1.0 g, 4 mmol) in dry THF (8 cm³) to the LDA solution via syringe.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Warm the mixture to -30 °C and stir for an additional 30 minutes.

-

Re-cool the reaction to -78 °C.

-

Add butenolide (0.41 g, 4.4 mmol).

-

Maintain the reaction at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and stir overnight.[1]

Michael Addition to 4-methoxy-β-nitrostyrene

Objective: To synthesize (2S,5S)-2-t-Butyl-5-(1′-(4-methoxyphenyl)-2′-nitroethyl)-5-phenyl-1,3-dioxolan-4-one.

Procedure:

-

Prepare a solution of LDA (22 mmol) in dry THF (100 cm³) and cool to -78 °C.

-

Slowly add a solution of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one (4.40 g, 20 mmol) in dry THF (30 cm³) to the LDA solution via syringe.

-

Stir the solution at -78 °C for 30 minutes.

-

Warm the mixture to -20 °C for 30 minutes.

-

Re-cool the reaction to -78 °C before proceeding with the addition of the electrophile.[1]

Pyrolysis of the Butenolide Adduct

Objective: To synthesize (4S)-4-benzoyltetrahydrofuran-2-one via thermal fragmentation.

Procedure:

-

Perform flash vacuum pyrolysis (FVP) of (2S,5S,4′S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one (24.0 mg, 78.8 µmol) at 500 °C and 3.8 × 10⁻² Torr.

-

Separate the product from any unreacted starting material using preparative thin-layer chromatography (TLC) on silica with diethyl ether as the eluent.[1]

Visualizing the Reaction Pathway

The following diagrams illustrate the logical workflow of the enolate formation and its subsequent reaction in a Michael addition.

Caption: Workflow for the Michael Addition Reaction.

Caption: Enolate Formation and Electrophilic Attack.

References

Spectroscopic Characterization of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one (CAS Number: 6337-34-4). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected spectroscopic data based on its chemical structure and comparison with analogous compounds. Furthermore, it details standardized experimental protocols for obtaining the requisite spectroscopic data for structural elucidation and quality control.

Introduction to this compound

This compound is a heterocyclic organic compound. Its structure, featuring a dioxolanone ring, a phenyl group, and two methyl groups, makes it a chiral molecule with potential applications in asymmetric synthesis and as a building block in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and stereochemistry.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic characterization of this compound. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 5.40 | Singlet | 1H | Methine proton (-CH-) |

| ~ 1.70 | Singlet | 3H | Methyl protons (-CH₃) |

| ~ 1.60 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 170 | Carbonyl carbon (C=O) |

| ~ 135 | Quaternary aromatic carbon (C-ipso) |

| ~ 128 - 130 | Aromatic carbons (-CH-) |

| ~ 110 | Quaternary carbon (O-C(CH₃)₂-O) |

| ~ 80 | Methine carbon (-CH-) |

| ~ 25 | Methyl carbons (-CH₃) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2990 - 2940 | Medium | Aliphatic C-H stretch |

| ~ 1750 | Strong | Carbonyl (C=O) stretch |

| ~ 1600, 1490 | Medium-Weak | Aromatic C=C stretch |

| ~ 1200 - 1000 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 206.09 | [M]⁺ (Molecular Ion) |

| 191.07 | [M - CH₃]⁺ |

| 105.03 | [C₆H₅CO]⁺ |

| 77.04 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[1] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean vial.[1][2]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[1] Ensure the solution is free of any particulate matter.

-

Instrumentation: The NMR spectra are to be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).[3] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Place the salt plate in the sample holder of the spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.[4][5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[6]

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[7]

-

Data Acquisition: Introduce the sample into the mass spectrometer. The instrument will ionize the molecules and separate them based on their mass-to-charge ratio (m/z).[8]

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

UV-Vis Spectroscopy

Objective: To analyze the electronic transitions within the molecule, particularly those associated with the aromatic ring.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). Prepare a series of standard solutions of known concentrations if quantitative analysis is required.[9]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank). Place the cuvettes in the spectrophotometer and record the absorbance spectrum over a specific wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. amherst.edu [amherst.edu]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. scribd.com [scribd.com]

The Versatility of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one in Asymmetric Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Harnessing the principles of stereochemistry is paramount in modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Chiral auxiliaries have emerged as indispensable tools for controlling the stereochemical outcome of chemical reactions, enabling the selective synthesis of desired enantiomers. Among these, 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one, derived from mandelic acid, has garnered significant attention as a versatile and effective chiral auxiliary. This technical guide provides a comprehensive exploration of its applications in a range of stereoselective organic reactions, complete with quantitative data, detailed experimental protocols, and mechanistic insights.

Introduction to this compound as a Chiral Auxiliary

This compound is a chiral molecule that can be readily prepared from either (R)- or (S)-mandelic acid. Its rigid dioxolanone ring structure and the presence of the bulky phenyl group create a well-defined chiral environment, allowing for high levels of stereocontrol in various transformations. The auxiliary is typically attached to a prochiral substrate, directs the stereoselective reaction, and is subsequently cleaved to yield the desired chiral product and recover the auxiliary.

Key Applications in Asymmetric Synthesis

This chiral auxiliary has proven its utility in a variety of carbon-carbon bond-forming reactions, including Michael additions, aldol reactions, Diels-Alder reactions, and alkylations.

Asymmetric Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental transformation in organic synthesis. The use of this compound as a chiral auxiliary allows for the enantioselective addition of various nucleophiles. A closely related derivative, (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, has been effectively used in Michael additions to butenolide and nitrostyrene derivatives, demonstrating high diastereoselectivity.[1][2]

Table 1: Asymmetric Michael Addition of (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one to Various Acceptors [1]

| Entry | Michael Acceptor | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Butenolide | (2S,5S,4'S)-2-t-Butyl-5-(2-oxotetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one | Low | Single stereoisomer |

| 2 | 4-Methoxy-β-nitrostyrene | (2S,5S)-2-t-Butyl-5-(1'-(4-methoxyphenyl)-2'-nitroethyl)-5-phenyl-1,3-dioxolan-4-one | - | - |

Note: Quantitative yield and d.r. for the reaction with 4-methoxy-β-nitrostyrene were not explicitly provided in a tabular format in the cited literature.

Asymmetric Aldol Reactions

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of cyclic compound synthesis. Chiral auxiliaries attached to the dienophile can effectively control the stereochemistry of the resulting cyclohexene ring. Although specific quantitative data tables for this compound in Diels-Alder reactions are scarce in the reviewed literature, the auxiliary's steric bulk is expected to direct the approach of the diene from the less hindered face, leading to high diastereoselectivity.

Asymmetric Alkylations

The stereoselective alkylation of enolates is a fundamental method for creating new stereocenters. The chiral enolate derived from an N-acyl derivative of this compound is expected to react with electrophiles from the face opposite to the bulky phenyl group, thus ensuring high stereocontrol.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this chiral auxiliary. Below are representative protocols for the synthesis of a related chiral auxiliary and its use in a Michael addition.

Synthesis of (2S,5S)-2-t-Butyl-5-phenyl-1,3-dioxolan-4-one[1]

A detailed experimental procedure for the synthesis of the title compound, this compound, can be inferred from the synthesis of its t-butyl analogue. The general procedure involves the acid-catalyzed condensation of mandelic acid with the corresponding ketone (in this case, acetone).

General Procedure:

-

To a solution of (S)-mandelic acid in a suitable solvent (e.g., toluene), add acetone and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by chromatography or crystallization to obtain the desired this compound.

Protocol for Asymmetric Michael Addition[1]

This protocol describes the Michael addition of the lithium enolate of (2S,5S)-2-t-Butyl-5-phenyl-1,3-dioxolan-4-one to butenolide.

Procedure:

-

Prepare a solution of lithium diisopropylamide (LDA) in dry tetrahydrofuran (THF) at -78 °C.

-

Slowly add a solution of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one in dry THF to the LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 30 minutes and then warm to -30 °C for 30 minutes to ensure complete enolate formation.

-

Re-cool the reaction to -78 °C and add the Michael acceptor (e.g., butenolide).

-

Maintain the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired Michael adduct.

Mechanistic Insights and Stereochemical Models

The stereochemical outcome of reactions employing this compound as a chiral auxiliary is dictated by the steric hindrance imposed by the phenyl group. The enolate formed from the dioxolanone is believed to adopt a conformation where the phenyl group effectively blocks one face of the molecule. Electrophiles then preferentially approach from the less hindered opposite face, leading to the observed high diastereoselectivity.

Below are Graphviz diagrams illustrating a general experimental workflow and a plausible transition state model for a stereoselective reaction.

Caption: General experimental workflow for asymmetric synthesis using a chiral auxiliary.

Caption: Model illustrating the steric influence of the phenyl group in directing electrophilic attack.

Conclusion

This compound stands as a valuable and versatile chiral auxiliary in the field of asymmetric synthesis. Its straightforward preparation, rigid conformational framework, and the pronounced steric influence of the phenyl group enable high levels of stereocontrol in a variety of important organic reactions. While more extensive quantitative data for the title compound across a broader range of substrates and reaction types would be beneficial, the existing literature on closely related analogues strongly supports its efficacy. This guide provides a solid foundation for researchers and professionals in drug development to explore and exploit the potential of this powerful synthetic tool in the creation of complex, stereochemically defined molecules. Further research into its applications is encouraged to fully delineate its scope and utility in modern organic chemistry.

References

Methodological & Application

Application Notes and Protocols for Enantioselective Alkylation using 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective alkylation of prochiral substrates using the chiral auxiliary, (5R)- or (5S)-2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one. Derived from mandelic acid, this auxiliary offers a robust and efficient method for the asymmetric synthesis of α-alkylated carboxylic acids, which are valuable building blocks in medicinal chemistry and natural product synthesis. This application note includes a comprehensive experimental procedure, from the synthesis of the chiral auxiliary to the alkylation reaction and subsequent auxiliary removal. Quantitative data on reaction yields are presented, and the underlying principles of the stereochemical control are illustrated.

Introduction

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a drug molecule is often associated with a specific stereoisomer. Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily introducing a stereogenic center to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one, derived from readily available and inexpensive (R)- or (S)-mandelic acid, has emerged as an effective chiral auxiliary for the enantioselective alkylation of enolates.

The underlying principle of this method relies on the formation of a rigid chiral enolate, which is then alkylated from the sterically less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent hydrolysis of the dioxolanone moiety removes the auxiliary and yields the desired α-alkylated carboxylic acid in high enantiomeric purity.

Signaling Pathways and Experimental Workflows

The overall experimental workflow for the enantioselective alkylation using this compound can be visualized as a three-stage process: synthesis of the chiral auxiliary, diastereoselective alkylation, and removal of the chiral auxiliary.

Figure 1: Experimental workflow for enantioselective alkylation.

The reaction mechanism for the diastereoselective alkylation step involves the formation of a planar lithium enolate. The bulky phenyl group of the auxiliary effectively shields one face of the enolate, directing the incoming alkyl halide to the opposite face.

Figure 2: Mechanism of diastereoselective alkylation.

Data Presentation

The following table summarizes the yields of the alkylated mandelic acid derivatives obtained after hydrolysis of the chiral auxiliary. The data is compiled from literature reports for the alkylation of this compound.

| Entry | Alkylating Agent (R-X) | Product (α-Alkylated Mandelic Acid) | Yield (%) |

| 1 | CH₃I | 2-Hydroxy-2-phenylpropanoic acid | 95 |

| 2 | C₂H₅I | 2-Hydroxy-2-phenylbutanoic acid | 92 |

| 3 | C₃H₇I | 2-Hydroxy-2-phenylpentanoic acid | 88 |

| 4 | Allyl-Br | 2-Hydroxy-2-phenylpent-4-enoic acid | 98 |

| 5 | Benzyl-Br | 2-Hydroxy-2,3-diphenylpropanoic acid | 96 |

Note: The yields reported are for the isolated α-alkylated mandelic acids after hydrolysis of the dioxolanone. The diastereoselectivity of the alkylation step is generally reported to be high, leading to excellent enantiomeric excesses of the final products after auxiliary removal.

Experimental Protocols

1. Synthesis of (5R)-2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one

This protocol is adapted from the acid-catalyzed condensation of (R)-mandelic acid with acetone.

-

Materials:

-

(R)-Mandelic acid

-

Acetone

-

Toluene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

-

Procedure:

-

To a solution of (R)-mandelic acid (1.0 eq) in a 4:1 mixture of toluene and acetone, add concentrated sulfuric acid (catalytic amount) dropwise at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with diethyl ether (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by column chromatography on silica gel if necessary.

-

2. Enantioselective Alkylation

This protocol describes the formation of the lithium enolate followed by alkylation.

-

Materials:

-

(5R)-2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Alkyl halide (R-X)

-

Dry, argon-flushed glassware

-

Syringes

-

-

Procedure:

-

To a solution of diisopropylamine (1.25 eq) in anhydrous THF at 0 °C under an argon atmosphere, add n-butyllithium (1.25 eq) dropwise.

-

Stir the solution for 30 minutes at 0 °C to form lithium diisopropylamide (LDA).

-

Cool the LDA solution to -78 °C.

-

Slowly add a solution of (5R)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

-

Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

-

Add the alkyl halide (1.1 eq) dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude alkylated dioxolanone can be purified by column chromatography on silica gel.

-

3. Removal of the Chiral Auxiliary (Hydrolysis)

This protocol describes the hydrolysis of the alkylated dioxolanone to the corresponding α-alkylated mandelic acid.

-

Materials:

-

Alkylated this compound

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate (EtOAc)

-

Brine

-

-

Procedure:

-

Dissolve the alkylated dioxolanone (1.0 eq) in a 5% solution of potassium hydroxide in ethanol.

-

Stir the mixture at room temperature until TLC analysis shows complete consumption of the starting material.

-

Pour the reaction mixture into ice and acidify to a pH of ~2 with 1 M HCl.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Wash the combined organic layers with brine until neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the α-alkylated mandelic acid.

-

Conclusion

The use of this compound as a chiral auxiliary provides a reliable and highly stereoselective method for the synthesis of α-alkylated carboxylic acids. The protocols detailed in this document offer a clear and reproducible guide for researchers in the field of organic synthesis and drug development. The accessibility of the chiral auxiliary from mandelic acid, coupled with the high diastereoselectivity of the alkylation and the straightforward removal of the auxiliary, makes this a valuable strategy for the construction of chiral building blocks.

Application Notes and Protocols: 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one in Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one is a chiral auxiliary derived from mandelic acid, a readily available and enantiomerically pure starting material. This class of compounds, specifically chiral 1,3-dioxolan-4-ones, has proven to be highly valuable in asymmetric synthesis.[1] The core principle behind their application lies in the stereoselective formation of an enolate at the C-5 position upon deprotonation. This chiral enolate can then react with various electrophiles, including Michael acceptors, to generate new stereocenters with a high degree of control. The bulky phenyl group at the 5-position effectively directs the approach of the electrophile, leading to high diastereoselectivity in the products. Subsequent hydrolysis of the dioxolanone moiety reveals the corresponding α-hydroxy acid, aldehyde, or ketone, making this auxiliary a versatile tool in the synthesis of complex chiral molecules.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound.[2][3] The use of chiral enolates derived from this compound in Michael additions provides a powerful strategy for the asymmetric synthesis of 1,5-dicarbonyl compounds and their derivatives, which are key intermediates in the synthesis of numerous natural products and pharmaceuticals.

General Reaction Scheme & Mechanism

The application of this compound in a Michael addition reaction first involves the formation of a chiral enolate. This is typically achieved by treating the dioxolanone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures.[4][5] The resulting lithium enolate is a soft nucleophile that preferentially attacks the β-carbon of an α,β-unsaturated compound (the Michael acceptor) in a 1,4-conjugate addition manner.[2][3] The stereochemical outcome of the reaction is dictated by the facial selectivity of the enolate, which is influenced by the existing stereocenter at C-5. Subsequent protonation of the resulting enolate intermediate furnishes the Michael adduct.

Caption: General workflow for the Michael addition reaction.

Application Examples and Quantitative Data

While specific literature on the Michael addition using this compound is limited, extensive research has been conducted on the closely related and structurally analogous (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one. The replacement of the two methyl groups at the C-2 position with a bulky t-butyl group generally enhances the diastereoselectivity of the reactions. The following data, adapted from studies on the t-butyl analogue, provides a strong indication of the expected reactivity and selectivity for the dimethyl variant.

| Michael Acceptor | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Butenolide | (2S,5S,4'S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one | >95:5 | 75 | [1] |

| 4-Methoxy-β-nitrostyrene | (2S,5S)-2-t-Butyl-5-(1'-(4-methoxyphenyl)-2'-nitroethyl)-5-phenyl-1,3-dioxolan-4-one | 90:10 | 80 | [1] |

Experimental Protocols

The following protocols are based on the successful Michael additions performed with the 2-t-butyl analogue and can be adapted for this compound.

Protocol 1: Michael Addition to a Nitroalkene

This protocol describes the addition of the chiral enolate to 4-methoxy-β-nitrostyrene.

Materials:

-

(2S,5S)-2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one

-

4-Methoxy-β-nitrostyrene

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard laboratory glassware and workup equipment

Procedure:

-

To a solution of LDA (1.1 equivalents) in dry THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of (2S,5S)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one (1.0 equivalent) in dry THF is added slowly via syringe.

-

The resulting solution is stirred at -78 °C for 30 minutes, then warmed to -20 °C and stirred for an additional 30 minutes to ensure complete enolate formation.

-

The reaction mixture is then re-cooled to -78 °C.

-

A solution of 4-methoxy-β-nitrostyrene (1.0 equivalent) in dry THF is added dropwise.

-

The reaction mixture is stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired Michael adduct.

Caption: Experimental workflow for the Michael addition.

Conclusion

This compound serves as a valuable chiral auxiliary for asymmetric Michael addition reactions. The straightforward formation of its chiral enolate and the high diastereoselectivity observed in its reactions with Michael acceptors make it a useful tool for the synthesis of enantiomerically enriched compounds. The protocols and data presented, based on a close structural analogue, provide a solid foundation for researchers to explore and apply this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and natural product synthesis. Further optimization of reaction conditions may be necessary to achieve the desired selectivity and yield for different substrates.

References

Application Notes and Protocols for Diels-Alder Reaction Utilizing a 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings.[1][2] When coupled with a chiral auxiliary, this reaction can be rendered highly stereoselective, providing a crucial tool for the asymmetric synthesis of complex molecules, including natural products and pharmaceutical agents. This document provides a detailed guide for performing a diastereoselective Diels-Alder reaction using the chiral auxiliary 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one. This auxiliary, derived from mandelic acid, is effective in controlling the stereochemical outcome of the cycloaddition.

The general principle involves the attachment of a dienophile to the chiral auxiliary, followed by the Diels-Alder reaction with a suitable diene. The chiral environment provided by the auxiliary directs the approach of the diene, leading to the preferential formation of one diastereomer of the cycloadduct. Subsequent removal of the auxiliary reveals the enantiomerically enriched product and allows for the recovery and recycling of the auxiliary.

Reaction Principle and Stereochemical Control

The this compound auxiliary imparts stereocontrol through steric hindrance. The bulky phenyl group at the 5-position effectively shields one face of the attached dienophile, forcing the diene to approach from the less hindered face. This facial bias results in a high degree of diastereoselectivity in the resulting cycloadduct. The use of Lewis acid catalysts can further enhance this selectivity by coordinating to the carbonyl oxygen of the auxiliary and the dienophile, locking the conformation and increasing the steric differentiation of the two faces.

Caption: General workflow of an auxiliary-controlled Diels-Alder reaction.

Experimental Protocols

This section outlines the general procedures for the synthesis of the dienophile precursor, the Diels-Alder reaction, and the subsequent removal of the chiral auxiliary.

Protocol 1: Synthesis of the Acrylate Dienophile

This protocol describes the attachment of the acrylate dienophile to the this compound auxiliary.

Materials:

-

(R)- or (S)-2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one

-

Acryloyl chloride

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (R)- or (S)-2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acryloyl chloride (1.1 eq.) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-